Nornidulin

Übersicht

Beschreibung

Nornidulin is a depsidone derivative produced by marine- and soil-derived fungi, such as Aspergillus nidulans, Aspergillus ustus, and Aspergillus unguis . It has gained attention due to its potential therapeutic applications, particularly as an inhibitor of transmembrane protein 16A (TMEM16A) and Plasmodium falciparum malate:quinone oxidoreductase (Pf MQO) .

Vorbereitungsmethoden

Nornidulin is typically isolated from fungal cultures. The preparation involves several purification stages, including open column chromatography (OCC), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) . These methods are used to obtain bioactive compounds from fungal extracts, which are then identified based on their liquid chromatography-mass spectrometry (LC-MS) and ultraviolet (UV) spectrum data .

Analyse Chemischer Reaktionen

Nornidulin undergoes various chemical reactions, including alkylation, acylation, and arylation. These reactions are regioselective, predominantly producing 8-O-substituted derivatives . Common reagents used in these reactions include alkyl halides, acyl chlorides, and aryl halides. The major products formed from these reactions are 8-O-alkyl, 8-O-acyl, and 8-O-aryl derivatives, which have shown potent antibacterial activities .

Wissenschaftliche Forschungsanwendungen

Inhibition of CFTR-Mediated Chloride Secretion

Mechanism of Action:

Nornidulin has been shown to inhibit cAMP-induced chloride secretion in colonic epithelial cells (T84 line). The research indicates that this compound exerts a dose-dependent inhibitory effect on CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) channels, crucial for chloride ion transport. The compound demonstrated an IC50 value of approximately 1.49 µM, with maximal inhibition observed at about 5 µM. Importantly, it did not significantly affect cell viability at these concentrations .

Clinical Implications:

This anti-secretory effect suggests potential applications in treating conditions characterized by excessive fluid secretion, such as diarrhea and cystic fibrosis. In human colonoid models, this compound significantly suppressed fluid secretion induced by forskolin and cholera toxin, indicating its potential as an anti-diarrheal agent .

Mucus Secretion Inhibition in Asthma

Therapeutic Potential:

Recent studies have identified this compound as a novel inhibitor of TMEM16A, a calcium-activated chloride channel implicated in mucus secretion. In Calu-3 cell monolayers, this compound effectively abolished UTP-activated TMEM16A currents with an IC50 of around 0.8 µM. Notably, it reduced Ca2+-dependent mucus release without affecting intracellular calcium levels or cell viability .

Animal Studies:

In vivo studies involving ovalbumin-induced asthmatic mice demonstrated that this compound (20 mg/kg) inhibited bronchoalveolar mucus secretion without compromising airway inflammation. This positions this compound as a potential therapeutic candidate for asthma and other respiratory conditions associated with mucus hypersecretion .

Antimalarial Activity

Inhibition of Plasmodium falciparum:

this compound has also been explored for its antimalarial properties. It inhibits the malate:quinone oxidoreductase (MQO) enzyme in Plasmodium falciparum, with an IC50 of approximately 51 µM against the enzyme and 44.6 µM against the parasite's proliferation in vitro. Importantly, it exhibited no toxicity to mammalian cell lines at concentrations up to 466 µM, indicating a favorable selectivity index .

Summary of Findings

| Application | Mechanism | IC50/Effectiveness | Cell Type/Model |

|---|---|---|---|

| CFTR-mediated chloride secretion | Inhibits cAMP-induced chloride secretion | IC50 ~ 1.49 µM | T84 colonic epithelial cells |

| Mucus secretion inhibition | Inhibits TMEM16A currents without affecting [Ca2+]i levels | IC50 ~ 0.8 µM | Calu-3 cell monolayers |

| Antimalarial | Inhibits malate:quinone oxidoreductase | IC50 ~ 51 µM (enzyme), 44.6 µM (parasite) | Plasmodium falciparum |

Wirkmechanismus

Nornidulin exerts its effects by inhibiting specific molecular targets:

TMEM16A Inhibition: This compound suppresses chloride currents induced by ionomycin, thapsigargin, and E act without interfering with intracellular calcium levels.

Pf MQO Inhibition: this compound inhibits Pf MQO activity, disrupting the mitochondrial electron transport chain in Plasmodium falciparum.

Vergleich Mit ähnlichen Verbindungen

Nornidulin is unique among depsidone derivatives due to its dual inhibitory effects on TMEM16A and Pf MQO. Similar compounds include:

Nidulin: Another depsidone derivative with antibacterial and antifungal activities.

Unguinol: A related compound with herbicidal and animal growth-promoting properties.

Aspergillusidones: Co-metabolites of nidulin with aromatase inhibitory, radical scavenging, and cytotoxic activities.

This compound stands out due to its potential therapeutic applications in both respiratory and parasitic diseases, highlighting its versatility and significance in scientific research .

Biologische Aktivität

Nornidulin, a depsidone derivative first isolated from Aspergillus nidulans, has garnered attention for its diverse biological activities, including its roles as an inhibitor of various enzymes and its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent research findings.

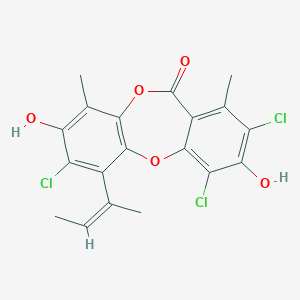

Chemical Structure and Properties

This compound is characterized by its unique depsidone structure, which contributes to its biological activity. The compound's molecular formula is , and it has been identified through various spectroscopic techniques, including LC-MS and UV spectroscopy.

- Inhibition of TMEM16A : this compound has been identified as a novel inhibitor of the TMEM16A channel, which plays a crucial role in calcium-activated chloride currents. Research shows that this compound can suppress mucus secretion in airway epithelial cells without affecting cell viability or barrier function. The compound demonstrated an IC value of approximately 0.8 µM for TMEM16A inhibition, indicating potent activity at low concentrations .

- Antimalarial Activity : this compound exhibits significant antimalarial properties by inhibiting the Plasmodium falciparum malate:quinone oxidoreductase (PfMQO) enzyme. It was found to inhibit PfMQO with an IC of 51 µM and demonstrated a similar inhibitory effect on the proliferation of P. falciparum 3D7 strain at an IC of 44.6 µM . Importantly, this compound showed no cytotoxic effects on mammalian cell lines at concentrations up to 466 µM, suggesting a favorable selectivity index for therapeutic use.

- Antioxidant and Aromatase Inhibition : this compound also exhibits radical scavenging activity and inhibits aromatase with an IC value of 4.6 µM, which may have implications in cancer treatment as aromatase is involved in estrogen biosynthesis .

Efficacy in Animal Models

This compound's efficacy was evaluated in a mouse model of ovalbumin-induced allergic asthma. The compound was administered at a dosage of 20 mg/kg, resulting in significant inhibition of bronchoalveolar mucus secretion without compromising airway inflammation . This suggests potential therapeutic applications for treating asthma and other conditions characterized by excessive mucus production.

Comparative Activity Against Pathogens

This compound's antimicrobial properties have been explored against various pathogens:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Mycobacterium tuberculosis | Antibacterial | Not specified |

| Staphylococcus aureus | Antibacterial | MIC 6.3–100 μg/mL |

| Candida neoformans | Antifungal | MIC 0.5 μg/mL |

| P. falciparum | Antimalarial | IC 44.6 µM |

Case Studies

- Asthma Model Study : In a controlled study involving BALB/c mice, this compound was shown to reduce mucus secretion significantly while maintaining immunologic activity, indicating its potential as a treatment for asthma without increasing susceptibility to infections .

- Antimalarial Screening : A systematic screening of fungal extracts led to the identification of this compound as a potent inhibitor of PfMQO, showcasing its potential as an antimalarial agent with minimal toxicity to mammalian cells .

- Cancer Cell Line Studies : this compound has displayed cytotoxic effects against various cancer cell lines, although specific IC values were not detailed in the reviewed studies. Its role in inhibiting aromatase may position it as a candidate for breast cancer therapies .

Eigenschaften

IUPAC Name |

1-[(Z)-but-2-en-2-yl]-2,8,10-trichloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl3O5/c1-5-6(2)9-12(21)14(23)8(4)16-18(9)26-17-10(19(25)27-16)7(3)11(20)15(24)13(17)22/h5,23-24H,1-4H3/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQDVQKKHOQZEP-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C1=C(C(=C(C2=C1OC3=C(C(=C(C(=C3C(=O)O2)C)Cl)O)Cl)C)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017594 | |

| Record name | Nornidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33403-37-1 | |

| Record name | Nornidulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033403371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nornidulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NORNIDULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3A9D130C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.